molecular formula C12H17NO3 B091961 Methyl 2-[2-(dimethylamino)ethoxy]benzoate CAS No. 18167-29-8

Methyl 2-[2-(dimethylamino)ethoxy]benzoate

Cat. No.: B091961
CAS No.: 18167-29-8
M. Wt: 223.27 g/mol
InChI Key: YYHIRPUVYUUCTJ-UHFFFAOYSA-N
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Description

Methyl 2-[2-(dimethylamino)ethoxy]benzoate is an organic compound with the molecular formula C12H17NO3. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound is known for its versatile reactivity and is often employed in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-[2-(dimethylamino)ethoxy]benzoate can be synthesized through several methods. One common approach involves the reaction of 2-(dimethylamino)ethanol with methyl 2-bromobenzoate in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(dimethylamino)ethoxy]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-[2-(dimethylamino)ethoxy]benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the development of biochemical assays and as a reagent in molecular biology.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including local anesthetics and anti-inflammatory drugs.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of methyl 2-[2-(dimethylamino)ethoxy]benzoate involves its interaction with specific molecular targets. For instance, as a local anesthetic, it blocks sodium channels in nerve cells, preventing the transmission of pain signals. The compound’s structure allows it to bind to these channels and inhibit their function, leading to its anesthetic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[2-(dimethylamino)ethoxy]ethoxybenzoate
  • Benzoic acid, 2-[2-(dimethylamino)ethoxy]-, methyl ester

Uniqueness

Methyl 2-[2-(dimethylamino)ethoxy]benzoate is unique due to its specific structural features, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in various synthetic pathways.

Properties

IUPAC Name

methyl 2-[2-(dimethylamino)ethoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-13(2)8-9-16-11-7-5-4-6-10(11)12(14)15-3/h4-7H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYHIRPUVYUUCTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=CC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10572309
Record name Methyl 2-[2-(dimethylamino)ethoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18167-29-8
Record name Methyl 2-[2-(dimethylamino)ethoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

15.2 g of methyl salicylate are dissolved in 200 ml of anhydrous acetonitrile and stirred with 4.4 g of 60% sodium hydride suspension in oil at ambient temperature for 60 minutes. To this solution is added 200 ml of absolute acetonitrile, then it is mixed with 17.4 g of 2-(N,N-dimethylamino)ethylchloride hydrochloride and 5.2 g of 60% sodium hydride suspension in oil. This solution is also stirred for 60 minutes at ambient temperature. The combined solutions are refluxed for 1 hour and then evaporated down in vacuo. The residue is mixed with water and extracted with ethyl acetate. The organic phase is dried over sodium sulphate, the solvent is distilled off in vacuo and the residue is chromatographed on silica gel with ethyl acetate/methanol (1:1). In this way, 14.6 g of a yellow oil are obtained (65% of theory).
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step Two
Quantity
17.4 g
Type
reactant
Reaction Step Three
Quantity
5.2 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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